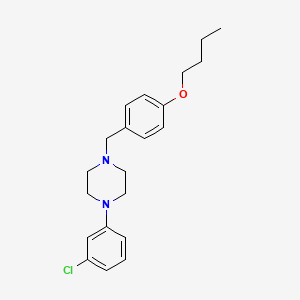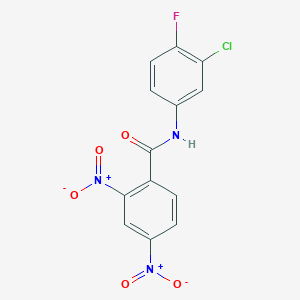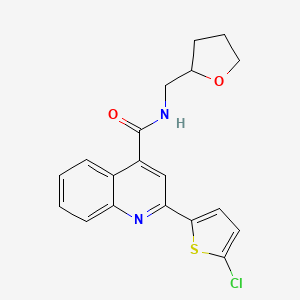![molecular formula C18H19N3OS B5029591 N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5029591.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as IMTU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IMTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The exact mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been found to inhibit the mTOR signaling pathway, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. It has been shown to increase the production of nitric oxide in endothelial cells, which can lead to vasodilation and improved blood flow. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been found to inhibit the growth of cancer cells in vitro, potentially making it a useful tool in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea. One area of interest is the role of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea, which could lead to the development of new drugs and therapies. Finally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has potential applications in cardiovascular disease research, as it has been shown to increase nitric oxide production in endothelial cells. Further research in this area could lead to the development of new treatments for cardiovascular disease.
Méthodes De Synthèse
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea can be synthesized through a multi-step process that involves the reaction of indole-3-acetaldehyde with 2-methoxyaniline, followed by the addition of thiourea. The resulting compound is then purified through various methods, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been used extensively in scientific research as a tool for studying various biological processes. It has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been used to study the role of nitric oxide in cardiovascular disease, as it has been shown to increase nitric oxide production in endothelial cells.
Propriétés
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-17-9-5-4-8-16(17)21-18(23)19-11-10-13-12-20-15-7-3-2-6-14(13)15/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCCNGTXITUOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5029520.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)
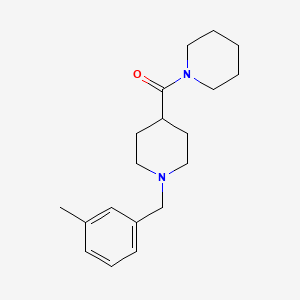
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)
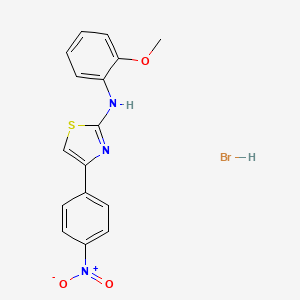
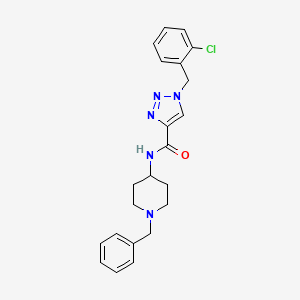
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5029556.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)
![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
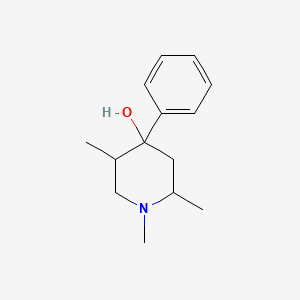
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029581.png)
